5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride
Overview
Description
5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a diethylamine group . The InChIKey, a unique identifier for the compound, is GQCRFFNWAYRDFO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can be hydroxylated at the 5-position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 202.65 g/mol . It has a predicted boiling point of 239.9±40.0 °C and a predicted density of 1.193±0.06 g/cm3 .Scientific Research Applications
Synthesis and Drug Development
Studies on the synthesis and structural properties of novel fluoropyridines and their derivatives highlight the importance of these compounds in medicinal chemistry. For example, the synthesis of novel substituted thiazolidinones from reactions involving chloral and substituted anilines demonstrates the versatility of fluoropyridines in generating pharmacologically active molecules (Issac & Tierney, 1996). Similarly, the development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), for cancer treatment underscores the role of fluorinated pyridines in drug design and optimization (Malet-Martino & Martino, 2002).
Environmental Applications
Research on advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including amines and azo dyes, indicates the potential environmental applications of fluoropyridines. AOPs have been shown to effectively mineralize recalcitrant nitrogen-containing compounds, suggesting that fluoropyridine derivatives could be involved in environmental remediation strategies (Bhat & Gogate, 2021).
Material Science
The study of the metallation of π-deficient heterocyclic compounds, including fluoropyridines, provides insights into the use of these compounds in materials science. The selective metallation of fluoropyridines can lead to novel materials with specific electronic and optical properties, useful in various applications ranging from catalysis to electronic devices (Marsais & Quéguiner, 1983).
Safety and Hazards
While specific safety and hazard information for 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is not available, it’s important to handle all chemical compounds with care. For instance, 2-Amino-5-chloro-3-fluoropyridine, a related compound, is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
Pyridine derivatives like 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride have many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used as biologically active substances or as building blocks for polymers with unique physical properties . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.
Properties
IUPAC Name |
5-chloro-N,N-diethyl-3-fluoropyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFN2.ClH/c1-3-13(4-2)9-8(11)5-7(10)6-12-9;/h5-6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOXDDHGAMJIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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